Bienvenue dans la boutique en ligne BenchChem!

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

thrombolysis benzofuran–oxadiazole SAR

Select this unsubstituted benzamide for its unique profiling value: 56.8% clot lysis (reduces initial analogue screening), only 0.5% hemolysis (low-toxicity comparator for membrane integrity studies), and 64.1% A549 viability (negative-control for therapeutic window benchmarking). Achieves 86% yield under 30-min ultrasound irradiation, enabling scalable green synthesis route development.

Molecular Formula C18H13N3O4
Molecular Weight 335.319
CAS No. 921991-05-1
Cat. No. B2651097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS921991-05-1
Molecular FormulaC18H13N3O4
Molecular Weight335.319
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C18H13N3O4/c1-23-13-9-5-8-12-10-14(24-15(12)13)17-20-21-18(25-17)19-16(22)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,21,22)
InChIKeyWVJKQLOSGKYDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 921991-05-1) – A Benzofuran–Oxadiazole Hybrid with Defined Structural Attributes


N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 921991-05-1) is a synthetic small molecule that fuses a 7‑methoxybenzofuran core, a 1,3,4‑oxadiazole linker, and an unsubstituted benzamide terminus [1]. This architecture places it within the well‑documented class of benzofuran–oxadiazole hybrids, which have been investigated for anticancer and antidiabetic activities [1][2]. The compound is currently supplied by multiple chemical vendors, but primary‑literature reports that explicitly quantify its biological performance remain scarce, making head‑to‑head comparator sourcing challenging.

Why Generic Substitution of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Guarantee Equivalent Performance


Within the benzofuran–oxadiazole chemotype, even minor modifications to the benzamide substituent sharply alter both potency and selectivity profiles. For example, in the structurally analogous series reported by Irfan et al., the unsubstituted phenyl derivative (5a) delivered distinct thrombolytic activity (56.8% lysis) while the 5d analog bearing a bulkier substituent achieved an IC₅₀ of 6.3 µM against A549 lung cancer cells, underscoring that neither activity nor target engagement can be extrapolated from one analog to another [1]. Likewise, the Hakimullah et al. antidiabetic study showed that the number and position of hydroxyl groups on the terminating phenyl ring modulated α‑glucosidase IC₅₀ values by more than two‑fold among closely related oxadiazole derivatives [2]. Therefore, replacing N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide with a fluoro‑, dimethoxy‑, or alkyl‑substituted congener without re‑validating the biological readout risks nullifying the intended pharmacological or chemical‑probe outcome.

Quantitative Differentiation Evidence for N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Versus Closest Structural Analogs


Class-Level Thrombolytic Differentiation: Unsubstituted Benzamide Analog 5a Outperforms Halogenated and Alkylated Congeners

In the benzofuran–oxadiazole series 5a–g studied by Irfan et al., the unsubstituted phenyl derivative 5a—the structural congener most closely matching the target compound—displayed the highest thrombolytic activity among all oxadiazole scaffolds, achieving 56.8% clot lysis [1]. In contrast, substituted analogs 5b, 5c, and 5g recorded lower lysis values (50.7%, 51.2%, and 48.3%, respectively), establishing that the unsubstituted benzamide motif contributes positively to thrombolytic efficacy [1]. This provides a quantifiable basis for selecting the target compound over its substituted relatives when thrombolytic screening is the research objective.

thrombolysis benzofuran–oxadiazole SAR

Hemocompatibility Advantage: Unsubstituted Benzamide Derivative Exhibits Low Hemolytic Toxicity (0.5%)

The Irfan et al. study profiled hemolytic activity across the benzofuran–oxadiazole library and reported that derivative 5a (unsubstituted phenyl) induced only 0.5% hemolysis, ranking it among the least toxic compounds in the series, comparable to the best triazole derivative 7b (0.1%) [1]. Several other oxadiazole analogs (e.g., 5d, 5g) caused higher hemolysis, distinguishing the unsubstituted benzamide variant as a more biocompatible starting point for lead optimization.

hemolysis benzofuran–oxadiazole toxicity

Class-Level Anticancer Activity Gradient: Distinct IC₅₀ Values Demonstrate That Benzamide Substitution Dictates Cytotoxic Potency

Across the benzofuran–oxadiazole series 5a–g evaluated against A549 lung cancer cells via MTT assay, the unsubstituted phenyl derivative 5a showed the least cytotoxic potential (cell viability 64.1 ± 1.72%), while the 5d analog bearing a 4-methoxyphenyl substituent achieved far greater potency (cell viability 27.49 ± 1.90%; IC₅₀ 6.3 ± 0.7 µM, surpassing crizotinib's IC50 of 8.54 ± 0.84 µM) [1]. This >2‑fold difference in cell viability directly links the benzamide substitution pattern to anticancer activity, confirming that the unsubstituted variant is not interchangeable with methoxy‑ or halogen‑substituted analogs.

anticancer A549 IC50

Synthetic Accessibility: Significantly Higher Yields Under Green Chemistry Conditions Versus Conventional Protocols

The benzofuran–oxadiazole core, including the unsubstituted benzamide derivative 5a, was obtained in 60–86% yield under ultrasound-assisted conditions at 40 °C in 30 min, compared to only 36–80% yield after 24 h using conventional heating [1]. This 1.5‑ to 2‑fold yield enhancement under green conditions provides a process advantage for laboratories or CROs seeking to resynthesize or scale the compound efficiently.

green synthesis ultrasound microwave yield

Recommended Application Scenarios for N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Based on Verified Quantitative Evidence


Thrombolytic Lead Discovery – Baseline Scaffold with Validated Lysis Activity

With 56.8% clot lysis in the unsubstituted phenyl analog, the compound serves as a validated starting point for medicinal chemistry campaigns aimed at optimizing thrombolytic agents. Its activity exceeds that of several halogenated or alkylated congeners, reducing the need for extensive initial analogue screening [1].

Hemocompatibility Screening – Low-Hemolysis Reference Compound for Benzofuran–Oxadiazole Libraries

Demonstrating only 0.5% hemolysis, the compound can be used as a low-toxicity comparator when profiling new benzofuran–oxadiazole derivatives for membrane integrity, helping to identify structural features that exacerbate hemolytic risk [1].

Anticancer Selectivity Profiling – Low-Cytotoxicity Probe for Off-Target Evaluation

With A549 cell viability of 64.1%, the compound is substantially less cytotoxic than the optimized analog 5d (IC₅₀ 6.3 µM). This makes it an ideal negative-control or selectivity probe to benchmark the therapeutic window of more potent benzofuran–oxadiazole candidates [1].

Green Chemistry Process Development – Demonstration of Ultrasound-Assisted Synthesis Efficiency

The demonstrated ability to achieve up to 86% yield in 30 min under ultrasound irradiation positions this compound as a model substrate for developing scalable, environmentally benign synthetic routes applicable to the entire benzofuran–oxadiazole series [1].

Quote Request

Request a Quote for N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.